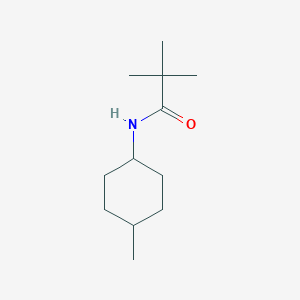
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a colorless liquid that is soluble in organic solvents and has a melting point of -38°C. It is widely used in various research applications, including as a precursor for the synthesis of other chemical compounds and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide is not fully understood, but it is believed to act as a cholinesterase inhibitor. This compound binds to the active site of cholinesterase enzymes, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the nervous system, including the inhibition of cholinesterase enzymes and the overstimulation of acetylcholine receptors. This can lead to symptoms such as muscle weakness, tremors, and convulsions. This compound has also been shown to have toxic effects on the liver and kidneys, leading to organ damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide in lab experiments is its high reactivity and specificity. This compound can be used to selectively target cholinesterase enzymes and other biomolecules, allowing for precise control of biochemical reactions. However, the toxic effects of this compound can also be a limitation, as high concentrations or prolonged exposure can lead to cell damage and death.
Orientations Futures
There are numerous future directions for research on 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide, including the development of new synthetic methods and the study of its effects on various biological systems. This compound has potential applications in the development of new drugs and therapies for various diseases, including Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide involves the reaction of 4-methylcyclohexanone with tert-butylamine and formaldehyde. This reaction leads to the formation of the intermediate compound, which is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has numerous applications in scientific research, including as a precursor for the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in biochemical assays to study the properties and functions of enzymes and other biomolecules.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9-5-7-10(8-6-9)13-11(14)12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDBYKAWUATGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

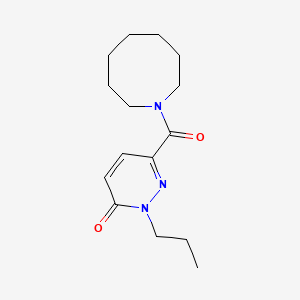



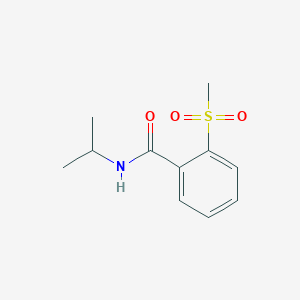
![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


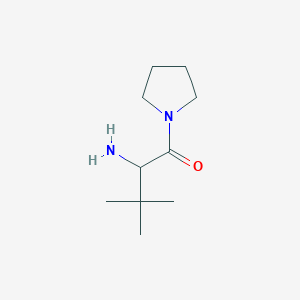
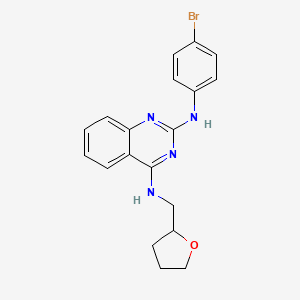
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)

![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)
